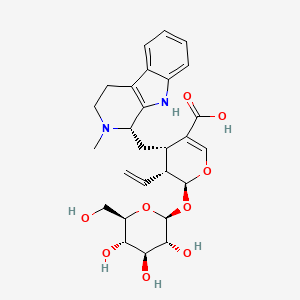
Umeclidinium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Umeclidinium bromide is a long-acting muscarinic antagonist used primarily for the maintenance treatment of chronic obstructive pulmonary disease (COPD). It is marketed under the brand name Incruse Ellipta and is also available in combination with other compounds such as vilanterol and fluticasone furoate for enhanced therapeutic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of umeclidinium bromide involves several key steps:
Reaction of ethyl isonipecotate with 1-bromo-2-chloroethane: This reaction occurs in the presence of an organic base in a solvent to form ethyl 1-(2-chloroethyl)piperidine-4-carboxylate.
Formation of ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate: This intermediate is formed by reacting the previous product with lithium diisopropylamide.
Reaction with phenyl lithium: This step produces 1-azabicyclo[2.2.2]oct-4-yl (diphenyl)methanol.
Final reaction with (2-bromoethoxy)methyl benzene: This step yields this compound bromide.
Industrial Production Methods: For industrial production, a Grignard reagent can be used to substitute a lithium reagent, making the process more cost-effective and suitable for large-scale production. The reaction conditions are mild, typically around 0-5°C, and common solvents like ether and tetrahydrofuran are used .
Types of Reactions:
Oxidation and Reduction: this compound bromide does not typically undergo oxidation or reduction reactions due to its stable quaternary ammonium structure.
Substitution Reactions: It can undergo nucleophilic substitution reactions, particularly at the bromide site.
Hydrolysis: The compound is relatively stable and does not readily hydrolyze under normal conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles like hydroxide ions or amines, typically under mild conditions.
Solvents: Solvents such as water, tetrahydrofuran, and toluene are commonly used.
Major Products:
- The primary product of these reactions is typically the substitution product where the bromide ion is replaced by another nucleophile.
Scientific Research Applications
Umeclidinium bromide is extensively used in the field of respiratory medicine, particularly for the treatment of COPD. It is also used in combination therapies to enhance bronchodilation and improve lung function . Research has shown its efficacy in improving pulmonary function, reducing dyspnea, and enhancing the quality of life for patients with COPD .
Mechanism of Action
Umeclidinium bromide works by competitively and reversibly inhibiting the action of acetylcholine at type 3 muscarinic receptors in bronchial smooth muscle. This inhibition prevents bronchoconstriction, thereby opening up the airways and facilitating easier breathing . The compound primarily targets the muscarinic subtype 3 receptors, which are abundant in the airway smooth muscle .
Comparison with Similar Compounds
- Tiotropium bromide
- Aclidinium bromide
- Glycopyrronium bromide
Comparison: Umeclidinium bromide is unique in its long-acting properties and its ability to be used in combination with other bronchodilators like vilanterol. Studies have shown that this compound/vilanterol combinations provide superior improvements in lung function compared to other long-acting muscarinic antagonists and long-acting beta-agonists . Additionally, this compound bromide has a favorable safety profile and is well-tolerated in patients .
Properties
Key on ui mechanism of action |
Umeclidinium is a long-acting muscarinic antagonist, which is often referred to as an anticholinergic. It has similar affinity to the subtypes of muscarinic receptors M1 to M5. In the airways, it exhibits pharmacological effects through inhibition of M3 receptors at the smooth muscle leading to bronchodilation. The competitive and reversible nature of antagonism was shown with human and animal origin receptors and isolated organ preparations. In preclinical in vitro as well as in vivo studies, prevention of methacholine- and acetylcholine-induced bronchoconstrictive effects was dose-dependent and lasted longer than 24 hours. The clinical relevance of these findings is unknown. The bronchodilation following inhalation of umeclidinium is predominantly a site-specific effect. |
|---|---|
CAS No. |
869185-19-3 |
Molecular Formula |
C29H34NO2+ |
Molecular Weight |
428.6 g/mol |
IUPAC Name |
diphenyl-[1-(2-phenylmethoxyethyl)-1-azoniabicyclo[2.2.2]octan-4-yl]methanol |
InChI |
InChI=1S/C29H34NO2/c31-29(26-12-6-2-7-13-26,27-14-8-3-9-15-27)28-16-19-30(20-17-28,21-18-28)22-23-32-24-25-10-4-1-5-11-25/h1-15,31H,16-24H2/q+1 |
InChI Key |
FVTWTVQXNAJTQP-UHFFFAOYSA-N |
SMILES |
C1C[N+]2(CCC1(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)CCOCC5=CC=CC=C5 |
Canonical SMILES |
C1C[N+]2(CCC1(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)CCOCC5=CC=CC=C5 |
Key on ui other cas no. |
869185-19-3 |
Synonyms |
GSK573719 umeclidinium |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(5R,8S,9R,11R,13R,16S,18S,19S)-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecane-13,16,19-triol](/img/structure/B1249106.png)
![2-(3,4-Dichlorophenyl)-1-(4-(pyrrolidin-1-ylmethyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridin-5(4H)-yl)ethanone](/img/structure/B1249108.png)
![12,16,18-Trihydroxy-7-(1-hydroxy-2,3-dimethylbutyl)-6,13-dimethylpentacyclo[10.8.0.02,9.05,9.013,18]icosa-1,19-dien-11-one](/img/structure/B1249110.png)


![(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-9-(2-oxopropyl)-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1249113.png)
![2-[(4-Fluorobenzylamino)methyl]chroman-7-ol](/img/structure/B1249115.png)




